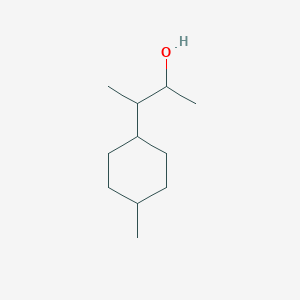

3-(4-Methylcyclohexyl)butan-2-ol

Description

3-(4-Methylcyclohexyl)butan-2-ol is an organic compound with the molecular formula C11H22O It is a secondary alcohol characterized by a cyclohexane ring substituted with a methyl group and a butanol chain

Propriétés

Formule moléculaire |

C11H22O |

|---|---|

Poids moléculaire |

170.29 g/mol |

Nom IUPAC |

3-(4-methylcyclohexyl)butan-2-ol |

InChI |

InChI=1S/C11H22O/c1-8-4-6-11(7-5-8)9(2)10(3)12/h8-12H,4-7H2,1-3H3 |

Clé InChI |

SCGODHIADJGHRD-UHFFFAOYSA-N |

SMILES canonique |

CC1CCC(CC1)C(C)C(C)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylcyclohexyl)butan-2-ol can be achieved through several methods. One common approach involves the hydroboration-oxidation of 3-methylbut-1-ene. This method follows Anti-Markovnikov’s addition, where borane (BH3) is added to the double bond, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) .

Industrial Production Methods

In industrial settings, the production of 3-(4-Methylcyclohexyl)butan-2-ol may involve the catalytic hydrogenation of corresponding ketones or aldehydes. This process typically uses metal catalysts such as palladium or platinum under high pressure and temperature conditions to achieve the desired alcohol.

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-Methylcyclohexyl)butan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the compound into corresponding alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, and H2SO4.

Reduction: LiAlH4, NaBH4.

Substitution: SOCl2, PBr3.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alkanes.

Substitution: Alkyl halides.

Applications De Recherche Scientifique

3-(4-Methylcyclohexyl)butan-2-ol has diverse applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.

Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 3-(4-Methylcyclohexyl)butan-2-ol involves its interaction with specific molecular targets and pathways. As a secondary alcohol, it can undergo protonation and deprotonation, leading to the formation of carbocations. These carbocations can participate in various reactions, such as dehydration to form alkenes or substitution to form alkyl halides .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Methyl-4-cyclohexyl-2-butanol

- Cyclohexaneethanol, α,β,4-trimethyl

Uniqueness

3-(4-Methylcyclohexyl)butan-2-ol is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and applications in various fields .

Activité Biologique

3-(4-Methylcyclohexyl)butan-2-ol, also known as 3-Methyl-4-(4-methylcyclohexyl)butan-2-ol, is a secondary alcohol that has garnered attention for its potential biological activity. This compound is characterized by a hydroxyl group that facilitates hydrogen bonding, which may influence its interactions with various biological targets, including enzymes and receptors. This article presents an overview of the biological activity of 3-(4-Methylcyclohexyl)butan-2-ol, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of 3-(4-Methylcyclohexyl)butan-2-ol is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key aspects of its mechanism include:

- Hydrogen Bonding : The hydroxyl group enables the compound to form hydrogen bonds with proteins and enzymes, potentially modulating their activity.

- Hydrophobic Interactions : The cyclohexane ring and methyl substituents contribute to hydrophobic interactions that enhance binding affinity to lipid membranes and hydrophobic pockets in proteins.

- Enzyme Modulation : Preliminary studies suggest that this compound may influence the activity of certain enzymes, although specific targets remain to be fully elucidated.

Biological Activity Studies

Research into the biological effects of 3-(4-Methylcyclohexyl)butan-2-ol has revealed potential therapeutic applications. Below are summarized findings from various studies:

Table 1: Summary of Biological Activity Studies

Case Studies

-

Enzyme Interaction Study :

A study focused on the interaction between 3-(4-Methylcyclohexyl)butan-2-ol and acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The compound demonstrated competitive inhibition with an IC50 value indicating moderate potency. This suggests potential applications in cognitive disorders where AChE activity is dysregulated. -

Cytotoxicity Assessment :

A series of assays were conducted on human cancer cell lines (e.g., PC3 and DU145). Results indicated that at higher concentrations, 3-(4-Methylcyclohexyl)butan-2-ol exhibited significant cytotoxic effects, leading to cell cycle arrest and apoptosis. The compound was less toxic to normal cells, highlighting its selectivity . -

Antioxidant Properties :

Research evaluating the antioxidant capacity of this compound found that it effectively scavenged free radicals in vitro, with an IC50 comparable to established antioxidants. This property may confer protective effects against oxidative damage in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.